6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline
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Overview
Description
6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an ethoxy group, an ethylpiperazinyl group, and a methoxybenzenesulfonyl group attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy, ethylpiperazinyl, and methoxybenzenesulfonyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, piperazine, and methoxybenzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated quinoline compounds.
Scientific Research Applications
6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with cell surface receptors or intracellular proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-4-(4-methylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline
- 6-Ethoxy-4-(4-methylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline
- 6-Methoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline
Uniqueness
6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxy and methoxybenzenesulfonyl groups contribute to its solubility and reactivity, while the ethylpiperazinyl group enhances its potential interactions with biological targets.
Properties
IUPAC Name |
6-ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-4-26-12-14-27(15-13-26)24-21-16-19(31-5-2)8-11-22(21)25-17-23(24)32(28,29)20-9-6-18(30-3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNLVAYOWJSEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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